molecular formula C8H6BrF3 B3329734 1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene CAS No. 627526-99-2

1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene

Cat. No. B3329734
CAS RN: 627526-99-2
M. Wt: 239.03 g/mol
InChI Key: DRKGWPCEPAJOHZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene is a chemical compound that is widely used in scientific research. This compound is also known as 3-(1,1-Difluoroethyl)-1-bromo-5-fluorobenzene and has the molecular formula C8H5BrF2. It is a colorless liquid that is soluble in organic solvents like chloroform, ethyl acetate, and dichloromethane. The compound is used in a variety of research applications, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Chemical Synthesis and Electrophilic Reactions

1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene has been studied in the context of chemical synthesis, particularly in ortho-metalation reactions. Baenziger et al. (2019) demonstrated its use in selective ortho-metalation with the Knochel–Hauser base, leading to the successful formation of various products via reactions with different electrophiles. This highlights the compound's utility in complex chemical synthesis processes (Baenziger et al., 2019).

Photofragmentation Studies

The compound has also been of interest in the field of photofragmentation studies. Research by Gu et al. (2001) explored the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and related compounds, contributing to a better understanding of the effects of fluorine atom substitution in photodissociation mechanisms (Gu et al., 2001).

Organometallic Chemistry

The use of partially fluorinated benzenes, including compounds similar to 1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene, in organometallic chemistry has been a topic of research. Pike et al. (2017) discussed the use of fluorobenzenes as solvents and ligands in organometallic reactions, emphasizing their role in modern synthetic chemistry due to their unique electronic properties (Pike et al., 2017).

Spectroscopic Analysis

Spectroscopic analysis of compounds like 1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene has been conducted to understand their molecular structure and vibrational properties. Mahadevan et al. (2011) used FT-IR and FT-Raman spectroscopy to study the structural and electronic characteristics of 1-bromo-3-fluorobenzene, providing insights into the influence of bromine and fluorine atoms on benzene derivatives (Mahadevan et al., 2011).

Coordination Chemistry

In coordination chemistry, the compound has been explored for its potential in forming complexes with metal ions. Plenio et al. (1997) investigated the coordination chemistry of fluorocarbons, including derivatives of 1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene, demonstrating their ability to bind with group I and II metal ions (Plenio et al., 1997).

Catalysis and Cross-Coupling Reactions

The compound's role in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, has been a subject of research. Erami et al. (2017) discussed the use of fluorinated biphenyl derivatives, similar to 1-Bromo-3-(1,1-difluoroethyl)-5-fluorobenzene, in catalyzed reactions for the production of pharmaceutical precursors and novel materials (Erami et al., 2017).

properties

IUPAC Name

1-bromo-3-(1,1-difluoroethyl)-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-8(11,12)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKGWPCEPAJOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627526-99-2
Record name 1-bromo-3-(1,1-difluoroethyl)-5-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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